molecular formula C18H17ClN2O2S2 B2498002 2-(2-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide CAS No. 1396767-57-9

2-(2-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide

Cat. No. B2498002
CAS RN: 1396767-57-9
M. Wt: 392.92
InChI Key: VAHYTOYUHRXQOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(2-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide" often involves multi-step reactions, starting from basic aromatic compounds and proceeding through various functionalization and coupling steps. For example, compounds like N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have been synthesized using bromine as a cyclic reagent, yielding isolated products through recrystallization methods (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using X-ray diffraction techniques, revealing complex crystalline structures with specific space groups, bond lengths, and angles. This detailed structural information aids in understanding the compound's three-dimensional conformation and potential reactive sites (Liu et al., 2008).

Scientific Research Applications

Synthesis and Chemical Transformations

Compounds with structures related to "2-(2-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide" have been synthesized for various research purposes. For instance, derivatives of thiophene and thiazole have been developed through reactions involving specific nucleophiles, leading to potential antiviral agents (Sayed & Ali, 2007). Similarly, novel thiazole derivatives with antimicrobial and cytotoxic activities have been synthesized, showcasing the compound's potential in developing new therapeutic agents (Dawbaa et al., 2021).

Antimicrobial and Anticancer Activities

Research has shown that thiazole and thiadiazole derivatives, similar in structure to the compound , exhibit significant antimicrobial and anticancer properties. For example, a study synthesized a series of novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities against Hepatocellular carcinoma cell lines (Gomha et al., 2017). Another study focused on the synthesis of azoles incorporating a sulfonamide moiety, which showed promising anticonvulsant activities (Farag et al., 2012).

Herbicidal and Anticonvulsant Properties

Additionally, the compound's structural derivatives have been found to possess herbicidal activities, as demonstrated by Liu et al. (2008), who synthesized a compound with effective herbicidal properties (Liu et al., 2008). This suggests the potential application of the compound in agricultural research and development.

Molecular Modelling and Design

The compound and its derivatives have also been subjects of molecular modelling and design studies, aiming to understand their interaction mechanisms and improve their biological activities. For instance, a study involving the design and synthesis of novel 4-thiazolidinones demonstrated their antimicrobial activity against Gram-positive bacteria, highlighting the importance of molecular design in enhancing biological effectiveness (Radwan, 2012).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c1-11-16(25-18(21-11)15-8-5-9-24-15)10-20-17(22)12(2)23-14-7-4-3-6-13(14)19/h3-9,12H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHYTOYUHRXQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C(C)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide

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